molecular formula C14H12ClNO B1605193 2-chloro-N-(3-methylphenyl)benzamide CAS No. 2447-92-9

2-chloro-N-(3-methylphenyl)benzamide

Cat. No. B1605193
CAS RN: 2447-92-9
M. Wt: 245.7 g/mol
InChI Key: QMUDBMHUUBUXHG-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-methylphenyl)benzamide is a chemical compound with the following properties:



  • Chemical Formula : C14H12ClNO

  • Molecular Weight : 245.711 g/mol

  • CAS Number : 92290-62-5

  • Linear Formula : C14H12ClNO



Synthesis Analysis

A new synthesis method for this compound was developed using acetic acid as a solvent. The reaction involved 3-chloro-4-methylaniline and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one. The method proved efficient, yielding the bis amide compound in good purity and yields1.



Molecular Structure Analysis

The molecule consists of the following components:



  • A 3-nitrobenzamido unit

  • A 3-chloro-4-methylaniline moiety

  • A phenyl ring



Physical And Chemical Properties Analysis


  • Melting Point : Not specified

  • Solubility : Soluble in certain organic solvents

  • Appearance : Likely a solid crystalline substance

  • Color : Not specified


Scientific Research Applications

Molecular Structure Analysis

  • The molecular structure of compounds resembling 2-chloro-N-(3-methylphenyl)benzamide, such as N-(4-Methylphenyl)benzamide, shows specific bond parameters and dihedral angles, indicating potential applications in material science and crystallography (Gowda, Tokarčı́k, Kožíšek, & Sowmya, 2007).

Crystal Structure and Weak Interactions

  • The analysis of crystal structures of halogen-substituted benzanilides, including 2-chloro-N-(3-methylphenyl)benzamide, reveals the importance of weak interactions involving halogens. This research has implications for understanding molecular interactions and crystal engineering (Chopra & Row, 2005).

Synthesis and Neuroleptic Activity

  • Benzamides, including those similar to 2-chloro-N-(3-methylphenyl)benzamide, have been synthesized for potential neuroleptic applications. Their structure-activity relationship suggests their potential in pharmacology (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Chemical Synthesis

  • The compound has been used in chemical synthesis processes like the one-pot synthesis of 2-arylbenzoxazole derivatives, highlighting its utility in organic chemistry and drug development (Miao, Shi, He, Tong, Jiang, & Han, 2015).

Antimicrobial Properties

  • Derivatives of 2-chloro-N-(3-methylphenyl)benzamide have been investigated for their antimicrobial properties, demonstrating potential in the development of new antibacterial agents (Limban, Marutescu, & Chifiriuc, 2011).

Anticancer Research

Safety And Hazards

As with any chemical compound, safety precautions are essential:



  • Handling : Use appropriate protective gear (gloves, goggles, lab coat).

  • Storage : Store in a cool, dry place away from direct sunlight.

  • Toxicity : Assess toxicity based on further studies.


Future Directions

Future research could focus on:



  • Biological Activity : Investigate potential pharmacological effects.

  • Derivatives : Synthesize and study derivatives for enhanced properties.

  • Structural Modifications : Explore modifications to improve solubility or bioavailability.


Please note that this analysis is based on available information, and further studies are necessary to fully understand the compound’s properties and applications21.


properties

IUPAC Name

2-chloro-N-(3-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUDBMHUUBUXHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-methylphenyl)benzamide

CAS RN

2447-92-9
Record name 2-Chloro-N-(3-methylphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2447-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC6921
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6921
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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